N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Overview
Description
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a pyrrolidine ring attached to an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-pyrrolidinone.
Formation of Intermediate: The 4-amino-2-methylphenol is first reacted with acetic anhydride to form N-(4-amino-2-methylphenyl)acetamide.
Cyclization: The intermediate is then subjected to cyclization with 2-pyrrolidinone under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the pyrrolidine ring.
2-Pyrrolidinone: Contains the pyrrolidine ring but lacks the aromatic amino group.
Uniqueness: N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is unique due to the combination of an aromatic amino group, a methyl group, and a pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMOWLGEFIAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357665 | |
Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436090-52-7 | |
Record name | N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436090-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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